(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a dichlorophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Substitution with dichlorophenyl group: The furan ring can be functionalized with a dichlorophenyl group using a Friedel-Crafts acylation reaction.
Formation of the enenitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of the nitrophenyl group: The final step involves the substitution of the enenitrile intermediate with a nitrophenyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can be used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. For example, it could be screened for activity against various biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a different position of the nitro group.
(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and nitrophenyl groups can impart unique electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-17-6-4-13(10-18(17)21)19-7-5-16(26-19)9-14(11-22)12-2-1-3-15(8-12)23(24)25/h1-10H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHJILWGNRHBES-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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